REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[CH3:12][C:13]([CH3:15])=O.N1CCCC1.Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][C:13]([CH3:15])([CH3:12])[CH2:9][C:8]2=[O:10]
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Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
365 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture is refluxed for 15 h
|
Duration
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15 h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (200 mL 3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (150 mL), brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CC(OC2=CC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |